Iterative Sequence-Defined Synthesis Advantage
3-Isocyanatothiolan-2-one (α-isocyanato-γ-thiolactone) is the sole reagent that enables a protecting-group-free, two-step iterative protocol producing monodisperse sequence-defined oligomers through repeated thiolactone reinstatement. Martens et al. demonstrated the automated synthesis of multifunctional decamers (10 iterative cycles) on solid support, where each cycle couples an amino alcohol via aminolysis, thiol-acrylate conjugation, and isocyanate-mediated thiolactone regeneration [1]. In contrast, phenyl isocyanate (PhNCO) or other simple monofunctional isocyanates cannot regenerate a thiolactone, terminating the cycle at a single functionalization step. The positional isomer 4-isocyanatothiolan-2-one (CAS 2649016-76-0) has no published evidence of participating in any iterative reinstatement chemistry and is sold as a general building block without demonstrated sequence-defined synthesis capability . The decamer-level achievement (10 distinct coupling steps in automated fashion) quantifies the practical limit for 3-isocyanatothiolan-2-one-mediated iterative synthesis, a benchmark that alternative reagents cannot approach [1].
| Evidence Dimension | Maximum demonstrated iterative oligomer length (number of sequential coupling cycles enabling controlled sequence definition) |
|---|---|
| Target Compound Data | Decamers (10 iterative cycles) achieved via automated solid-support protocol using α-isocyanato-γ-thiolactone |
| Comparator Or Baseline | Phenyl isocyanate (PhNCO): 1 functionalization step, no iterative capacity. 4-Isocyanatothiolan-2-one: 0 published iterative cycles. γ-Thiobutyrolactone alone: 0 iterative cycles (no isocyanate for covalent chain reinstatement). |
| Quantified Difference | ≥10 cycles (target) vs. 0–1 cycles (comparators); effectively infinite-fold improvement in iterative capacity because comparators cannot sustain a second cycle |
| Conditions | Solid-support automated synthesis; two-step (aminolysis + thiol-ene/-yne conjugation) followed by α-isocyanato-γ-thiolactone capping; J. Am. Chem. Soc. 2016, 138, 14182–14185 |
Why This Matters
Procurement of 3-isocyanatothiolan-2-one is mandatory for any research program requiring iterative, sequence-controlled oligomer or polymer synthesis using the thiolactone chemistry platform; no alternative single reagent can sustain multiple cycles of sequence-defined growth.
- [1] Martens, S.; Van Den Begin, J.; Madder, A.; Du Prez, F. E.; Espeel, P. Automated Synthesis of Monodisperse Oligomers, Featuring Sequence Control and Tailored Functionalization. J. Am. Chem. Soc. 2016, 138 (43), 14182–14185. DOI: 10.1021/jacs.6b07120. View Source
